
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is a fluorinated derivative of isoindoline, characterized by the presence of four fluorine atoms and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This method is advantageous due to its mild reaction conditions and high selectivity for fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of scalable fluorination techniques, such as electrochemical fluorination, can also be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the imino group to an amino group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted isoindoline derivatives
Scientific Research Applications
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets through its imino and fluorine groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions. The compound’s fluorine atoms enhance its binding affinity and specificity towards target molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrafluoro-1-hydroxy-1H-isoindol-3-amine
- 4,5,6,7-Tetrafluoro-1-methyl-1H-isoindol-3-amine
- 4,5,6,7-Tetrafluoro-1-ethyl-1H-isoindol-3-amine
Uniqueness
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is unique due to its imino group, which imparts distinct reactivity compared to its hydroxy, methyl, and ethyl analogs. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
111305-19-2 |
|---|---|
Molecular Formula |
C8H3F4N3 |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C8H3F4N3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h(H3,13,14,15) |
InChI Key |
KCTPOEJPEQGHLL-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=N)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


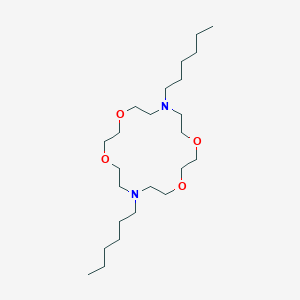

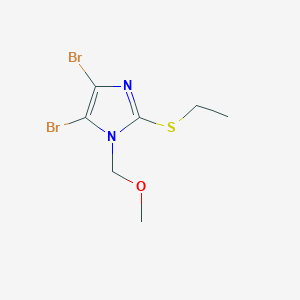
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
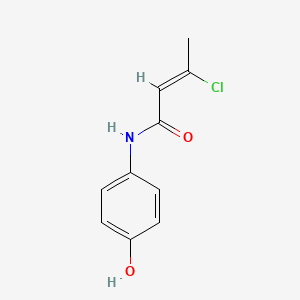

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

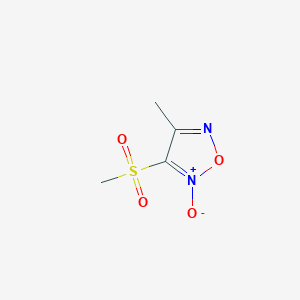
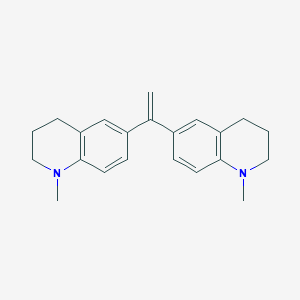
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
